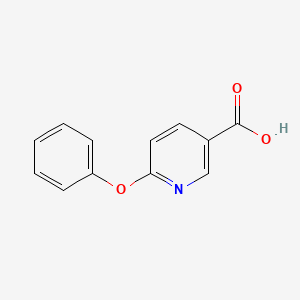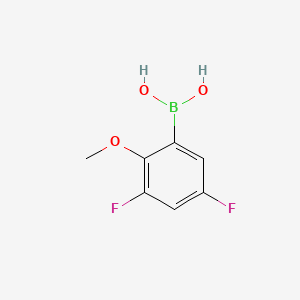
3,5-Difluoro-2-methoxyphenylboronic acid
Descripción general
Descripción
3,5-Difluoro-2-methoxyphenylboronic acid (3,5-DFMPA) is an important reagent in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 3,5-DFMPA is also a useful reagent in the synthesis of polymers, polysaccharides, and other polymeric materials. It has been used in the synthesis of a variety of drugs, such as antifungal agents, antibiotics, and antiviral agents.
Aplicaciones Científicas De Investigación
Synthesis of Honokiol Analogs
Similar compounds have been used in the synthesis of honokiol analogs, which are known for their angiogenesis inhibitory properties . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is crucial in cancer research as tumors need blood vessels to grow and spread.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like 3,5-Difluoro-2-methoxyphenylboronic acid) and an organic halide in the presence of a base and a palladium catalyst . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Enantioselective Borane Reduction of Trifluoroacetophenone
Compounds similar to 3,5-Difluoro-2-methoxyphenylboronic acid have been used in enantioselective borane reduction of trifluoroacetophenone . This is a type of reaction that results in the formation of a chiral center, meaning it creates a molecule that cannot be superimposed on its mirror image.
4. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors Related compounds have been used in the preparation of functionally selective allosteric modulators of GABAA receptors . These are compounds that modulate the activity of the GABAA receptor, a protein that plays a key role in the functioning of the central nervous system.
Organic Optoelectronic Devices
Compounds with similar structures have been used in the development of efficient organic optoelectronic devices . These are devices that deal with the interaction between light and materials, and are used in applications such as solar cells, LED displays, and photodetectors.
6. Preparation of Inhibitors of the Checkpoint Kinase Wee1 Related compounds have been used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a protein that plays a key role in cell division, and inhibitors of Wee1 are being researched for potential use in cancer treatment.
Propiedades
IUPAC Name |
(3,5-difluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHRWOUVJRCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370389 | |
| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methoxyphenylboronic acid | |
CAS RN |
737000-76-9 | |
| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






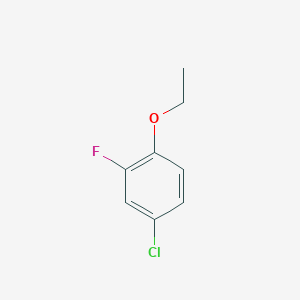
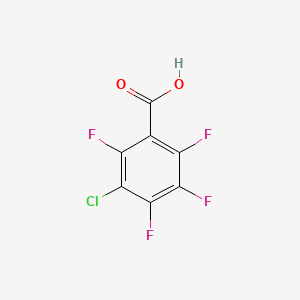
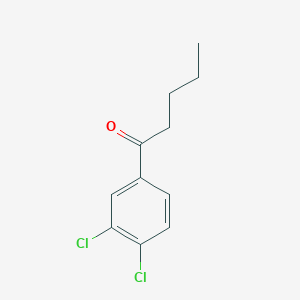

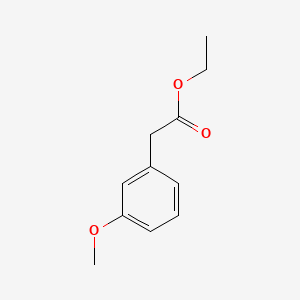
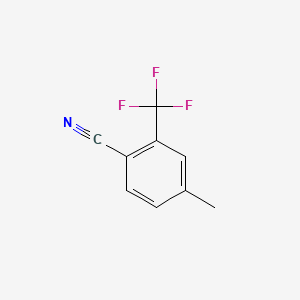
![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)
